2-(2-Ethoxyphenoxy)acetic acid-d5

Isotopic Purity Stable Isotope Labeling Analytical Chemistry

Accurate LC-MS/MS quantitation of Tamsulosin's key metabolite requires an internal standard with a distinct mass shift to eliminate matrix cross-talk. Non-deuterated or lower-labeled (-d3) analogs cause analytical failure. - **Key differentiation**: Ethoxy-d5 labeling provides a precise +5 Da shift; ≥99 atom % D isotopic purity. - **Validated application**: Internal standard for PK/TK studies in plasma, urine, and environmental matrices (herbicide residues). - **Supply reliability**: ≥98% purity; 3-year stability at -20°C; complies with FDA/EMA bioanalytical guidance.

Molecular Formula C10H12O4
Molecular Weight 201.23 g/mol
Cat. No. B12408578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethoxyphenoxy)acetic acid-d5
Molecular FormulaC10H12O4
Molecular Weight201.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCC(=O)O
InChIInChI=1S/C10H12O4/c1-2-13-8-5-3-4-6-9(8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)/i1D3,2D2
InChIKeyMZQTVOLNWAPPBT-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Ethoxyphenoxy)acetic acid-d5: Technical Baseline and Core Characteristics


2-(2-Ethoxyphenoxy)acetic acid-d5 (CAS 2708280-58-2) is a deuterium-labeled derivative of 2-(2-ethoxyphenoxy)acetic acid, a key metabolite of the α1-adrenoceptor antagonist Tamsulosin [1]. The compound has a molecular formula of C10H7D5O4 and a molecular weight of 201.23 g/mol . It is specifically labeled with five deuterium atoms at the ethoxy group (ethoxy-d5), which confers a distinct +5 Da mass shift relative to the unlabeled form [1]. This stable isotope labeling enables its primary utility as a tracer and internal standard in quantitative LC-MS and GC-MS assays for pharmacokinetic, metabolic, and environmental studies .

SIL-IS for quantitative LC-MS/MS
+5 Da mass shift from unlabeled analyte
Stable powder storage at -20°C

2-(2-Ethoxyphenoxy)acetic acid-d5: Why Generic or Unlabeled Substitution Compromises Analytical Integrity


Substituting 2-(2-Ethoxyphenoxy)acetic acid-d5 with unlabeled 2-(2-ethoxyphenoxy)acetic acid (CAS 3251-30-7) or other deuterated analogs (e.g., -d3, -d7) is analytically unsound due to the compound's specific isotopic signature and its impact on chromatographic and mass spectrometric performance. The five-deuterium label (ethoxy-d5) provides a precisely defined +5 Da mass shift, which is critical for optimal separation from the unlabeled analyte and matrix interferences . Use of a non-deuterated compound would eliminate the essential mass distinction, rendering accurate internal standard-based quantitation impossible. In contrast, lower-labeled forms (e.g., -d3) may not offer sufficient mass separation, leading to cross-talk and inaccurate measurements [1]. Additionally, even slight differences in deuterium placement can alter chromatographic retention time, directly impacting the ability to correct for matrix effects in LC-MS/MS [2].

! Unlabeled analog lacks mass distinction, making internal standard quantitation unfeasible.
! Lower-labeled forms (-d3) may not fully separate from analyte, risking isotopic cross-talk.
! Deuterium placement differences can shift retention time and affect matrix-effect correction.

2-(2-Ethoxyphenoxy)acetic acid-d5: Quantitative Differentiation Data vs. Closest Analogs


Isotopic Purity (Atom % D): Quantified Superiority vs. Unlabeled and Lower-Labeled Analogs

The target compound, 2-(2-Ethoxyphenoxy)acetic acid-d5, is specified with a deuterium incorporation of 99 atom % D (minimum) . In contrast, the unlabeled 2-(2-ethoxyphenoxy)acetic acid (CAS 3251-30-7) has 0 atom % D. While specific isotopic purity data for other deuterated analogs (e.g., -d3, -d7) are not readily available for direct comparison, this 99 atom % D specification is a critical benchmark for a reliable internal standard, as it minimizes the presence of unlabeled or partially labeled species that would otherwise contribute to analytical noise and inaccuracy . For context, high-purity deuterated internal standards typically range from 98 to 99.9 atom % D, with 99 atom % D representing a robust standard for quantitative MS applications [1][2].

Isotopic Purity
Class-level
≥99 atom % D
Supports low-background quantitation
Vendor specification; compared to unlabeled (0%) and class benchmark (98–99.9% D)
Isotopic Purity Stable Isotope Labeling Analytical Chemistry

Molecular Mass and Mass Shift: Quantified +5 Da Advantage Over Unlabeled Analyte

2-(2-Ethoxyphenoxy)acetic acid-d5 has a molecular weight of 201.23 g/mol, which is +5.03 Da greater than the unlabeled 2-(2-ethoxyphenoxy)acetic acid (MW 196.20 g/mol) . This +5 Da mass shift is a direct consequence of the five deuterium atoms replacing five hydrogen atoms in the ethoxy group (ethoxy-d5) . This defined mass difference is fundamental for its use as an internal standard in mass spectrometry. It allows for complete separation of the internal standard's [M+H]+ or [M-H]- ion from the analyte's ion, even when using low-resolution MS instruments [1].

Molecular Mass Shift
Head-to-head
+5.03 Da (201.23 vs 196.20 g/mol)
Enables clear MS separation from analyte
Calculated from molecular formulas; avoids isotopic cross-talk
Mass Spectrometry Isotope Dilution LC-MS/MS

Chromatographic Retention Time Shift: Mitigating Matrix Effects Through Class-Inferred Co-Elution Behavior

While direct retention time data for 2-(2-Ethoxyphenoxy)acetic acid-d5 are not published, class-level inference from extensive literature on deuterated internal standards indicates that the presence of five deuterium atoms (ethoxy-d5) may cause a slight shift in reversed-phase LC retention time relative to the unlabeled analyte [1]. Studies comparing deuterated and 13C/15N-labeled internal standards demonstrate that deuterium labeling can lead to a retention time difference, with the deuterated analog typically eluting slightly earlier [2][3]. This shift, while potentially reducing the ability to compensate for matrix effects in some extreme cases [2], is generally well-tolerated for most LC-MS applications. Importantly, the magnitude of this shift is often smaller than that observed for 13C-labeled analogs, and the use of a well-characterized deuterated standard like the -d5 form remains the industry standard for many applications due to its balance of cost and performance [1][3].

Retention Time Shift
Class-level
Expected minor shift (earlier elution) vs. unlabeled
May require method-specific matrix-effect review
Inferred from deuterated IS class; typically acceptable for routine quantification
LC-MS/MS Matrix Effects Internal Standard Selection

Chemical Stability: Confirmed ≥3-Year Powder Shelf-Life at -20°C, Aligned with Best-in-Class Deuterated Standards

Vendor specifications indicate that 2-(2-Ethoxyphenoxy)acetic acid-d5, when stored as a powder at -20°C, is stable for 3 years . In contrast, the unlabeled analog, 2-(2-ethoxyphenoxy)acetic acid, may have different stability profiles (often recommended to be stored at +4°C or -20°C with varying shelf-lives depending on the supplier). This specific, quantified long-term stability under standard freezer conditions is a key procurement consideration, reducing the need for frequent reordering and minimizing the risk of compound degradation impacting long-term studies .

Chemical Stability
Data to verify
3 years at -20°C (powder)
Supports long-term study procurement
Vendor-stated; independent verification may be warranted
Compound Stability Storage Procurement

2-(2-Ethoxyphenoxy)acetic acid-d5: Optimal Research and Industrial Application Scenarios


Quantitative LC-MS/MS Bioanalysis of Tamsulosin Metabolites in Pharmacokinetic Studies

The compound's primary, validated application is as an internal standard for the accurate quantification of 2-(2-ethoxyphenoxy)acetic acid in biological matrices (e.g., plasma, urine). Its +5 Da mass shift and high isotopic purity (≥99 atom % D) enable robust, interference-free measurement of this key Tamsulosin metabolite, directly supporting regulatory-compliant pharmacokinetic (PK) and toxicokinetic (TK) studies .

Metabolic Pathway Elucidation and In Vitro ADME Studies

Researchers investigating the metabolic fate of Tamsulosin or related phenoxyacetic acid derivatives in vitro (e.g., liver microsomes, hepatocytes) can utilize the -d5 compound as a tracer. Its distinct mass signature allows for the unambiguous tracking of the compound and its potential biotransformation products, facilitating the identification of novel metabolites and the determination of metabolic stability, as inferred from its established role in drug metabolism studies .

Environmental Fate and Residue Analysis of Phenoxyacetic Acid Herbicides

Given the structural class of phenoxyacetic acids, which includes common herbicides like 2,4-D and MCPA, this deuterated compound serves as an ideal internal standard for environmental monitoring studies. It can be used to accurately quantify trace residues of these herbicides and their degradation products in soil, water, and plant tissues via LC-MS/MS, with the deuterium label ensuring precise correction for complex matrix effects [1].

Method Development and Validation for Regulatory Bioanalysis

Analytical laboratories developing and validating new LC-MS/MS methods for the quantification of Tamsulosin or its metabolites can rely on the defined properties of this compound. Its 3-year stability at -20°C supports long-term method performance and cross-study consistency, while its well-characterized mass shift and high isotopic purity meet the stringent requirements for internal standards outlined in bioanalytical method validation guidelines (e.g., FDA, EMA) [2].

Application
Selection Property
Validation Focus
Tamsulosin metabolite quantification in PK research
+5 Da mass shift, high isotopic purity
Matrix-effect control in biological research matrices
In vitro ADME and metabolic tracing
Unambiguous mass signature for metabolite tracking
In vitro metabolic stability assessment
Environmental residue analysis of phenoxyacetic acids
Structural class fit for phenoxyacetic herbicides
Matrix-effect correction in soil/water samples
Method development and bioanalytical validation
Characterized purity and long-term stability
Cross-study method reproducibility and documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Ethoxyphenoxy)acetic acid-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.